2-Hydroxy-6-methoxybenzaldehyde
CAS No.: 700-44-7
Cat. No.: VC21089956
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 700-44-7 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 2-hydroxy-6-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 |
Standard InChI Key | DZJPDDVDKXHRLF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1C=O)O |
Canonical SMILES | COC1=CC=CC(=C1C=O)O |
Introduction
Chemical Identity and Structure
2-Hydroxy-6-methoxybenzaldehyde belongs to the class of substituted benzaldehydes and is characterized by three key functional groups: an aldehyde group, a hydroxyl group at position 2, and a methoxy group at position 6 of the benzene ring. Its molecular structure creates unique reactivity patterns that make it valuable in organic synthesis.
Chemical Identifiers
The compound is recognized through various systematic identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 2-Hydroxy-6-Methoxybenzaldehyde
Identifier | Value |
---|---|
CAS Number | 700-44-7 |
Molecular Formula | C₈H₈O₃ |
Molecular Weight | 152.15 g/mol |
MDL Number | MFCD00151830 |
InChI Key | DZJPDDVDKXHRLF-UHFFFAOYSA-N |
PubChem CID | 69692 |
SMILES | O=CC1=C(OC)C=CC=C1O |
BRN | 1101524 |
EC Number | 211-844-6 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs as shown in Table 2.
Table 2: Synonyms of 2-Hydroxy-6-Methoxybenzaldehyde
Synonyms |
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6-Methoxysalicylaldehyde |
6-Hydroxyanisaldehyde |
2-Hydroxy-6-methoxy-benzaldehyde |
2-Hydroxy-p-anisaldehyde |
2-Hydroxy-4-anisaldehyde |
6-Hydroxy-o-anisaldehyde |
Physical and Chemical Properties
The physical and chemical properties of 2-hydroxy-6-methoxybenzaldehyde influence its behavior in reactions, storage requirements, and handling protocols.
Physical Properties
2-Hydroxy-6-methoxybenzaldehyde exhibits the following physical properties as outlined in Table 3.
Table 3: Physical Properties of 2-Hydroxy-6-Methoxybenzaldehyde
The discrepancy in melting point values reported in different sources may be attributed to variations in sample purity, measurement methodologies, or crystalline forms.
Chemical Properties
The chemical properties of 2-hydroxy-6-methoxybenzaldehyde influence its reactivity and behavior in solution, as detailed in Table 4.
Table 4: Chemical Properties of 2-Hydroxy-6-Methoxybenzaldehyde
Property | Value | Reference |
---|---|---|
Water Solubility | Slightly soluble | |
Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | |
pKa | 7.79±0.10 (Predicted) | |
Sensitivity | Air Sensitive |
The compound's hydroxyl group at the ortho position to the aldehyde facilitates intramolecular hydrogen bonding, which influences its chemical behavior. The air sensitivity indicates potential oxidation reactions when exposed to atmospheric oxygen.
Applications
2-Hydroxy-6-methoxybenzaldehyde serves multiple purposes in chemical research and industrial applications.
Pharmaceutical Applications
The primary application of 2-hydroxy-6-methoxybenzaldehyde is as a pharmaceutical intermediate . Its functionality makes it valuable for:
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Synthesis of active pharmaceutical ingredients
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Building block in medicinal chemistry
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Precursor for compounds with potential biological activity
Chemical Research Applications
In chemical research, 2-hydroxy-6-methoxybenzaldehyde finds applications in:
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Synthesis of Schiff bases and other condensation products
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Metal complexation studies
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Structure-activity relationship investigations
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Development of specialized reagents for organic synthesis
Research and Development
Scientific interest in 2-hydroxy-6-methoxybenzaldehyde extends across multiple research areas due to its unique chemical properties and reactivity.
Derivatization Studies
The reactive aldehyde group in 2-hydroxy-6-methoxybenzaldehyde provides opportunities for derivatization to create compounds with specialized properties. For example:
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Research involving similar compounds has explored the formation of thiosemicarbazones, which have been studied for potential analytical applications
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The hydroxyl group enables the formation of ethers, as demonstrated in patents describing the synthesis of complex pharmaceutical intermediates
Analytical Characterization
Analytical methods for identifying and characterizing 2-hydroxy-6-methoxybenzaldehyde include:
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NMR spectroscopy
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Mass spectrometry
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UV-Visible spectroscopy
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IR and Raman spectroscopy
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X-ray crystallography for solid-state structure determination
These analytical techniques provide essential information about the compound's structure, purity, and behavior in different environments.
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